(R)-4-(Iodomethyl)oxazolidin-2-one
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Overview
Description
“®-4-(Iodomethyl)oxazolidin-2-one” is a chemical compound with the molecular formula C4H6INO2 . It is used in research and development .
Synthesis Analysis
The synthesis of oxazolidin-2-ones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
Molecular Structure Analysis
The molecular structure of “®-4-(Iodomethyl)oxazolidin-2-one” includes an oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 .
Chemical Reactions Analysis
Oxazolidin-2-ones are protein synthesis inhibitors active against multidrug-resistant Gram-positive bacteria, including MRSA, penicillin-resistant streptococci, and vancomycin-resistant enterococci .
Physical and Chemical Properties Analysis
“®-4-(Iodomethyl)oxazolidin-2-one” has a molecular weight of 227 and a monoisotopic mass of 226.944305 Da . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Chiral Auxiliary and Stereoselective Synthesis : Oxazolidin-2-ones, including variants of "(R)-4-(Iodomethyl)oxazolidin-2-one", are effective chiral auxiliaries. They assist in stereoselective conjugate additions and asymmetric syntheses, as demonstrated in the production of antifungal and antibacterial compounds like (−)-Aplysillamide B (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).
Synthetic Organic Chemistry Framework : The 1,3-oxazolidin-2-one nucleus is a popular framework in synthetic organic chemistry, valued for its versatility in constructing a five-member ring with significant mechanistic and stereochemical outcomes. This framework is also used as protective groups for 1,2-amino alcohols (Zappia, G., Gács-baitz, E., Monache, G. D., Misiti, D., Nevola, L., & Botta, B., 2007).
Pharmaceutical Applications : Some oxazolidin-2-ones have found applications in pharmaceuticals, notably in the development of new antibacterial drugs. For instance, Linezolid, an oxazolidin-2-one-based antibacterial drug, has gained significant attention (Nogueira, T. C., Pinheiro, A., Wardell, J., de Souza, M. D., Abberley, J. P., & Harrison, W., 2015).
Conformational Analysis and Foldamers : Oxazolidin-2-ones are used in the study of molecular conformations and the design of foldamers, which are oligomers with predictable structures. They are particularly useful in understanding helical structures in competitive solvents like water, making them relevant for biological systems (Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C., 2004).
Antibacterial Activity : New oxazolidin-2-one analogues have been synthesized and evaluated for their antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) strains. This highlights the potential of these compounds in treating challenging bacterial infections (Córdova-Guerrero, J., Hernández-Guevara, E., Ramírez-Zatarain, S. D., Núñez-Bautista, M., Ochoa-Terán, A., Muñiz-Salazar, R., Montes-Ávila, J., López-Angulo, G., Paniagua-Michel, A., & Nuño Torres, G. A., 2014).
Mechanism of Action
Target of Action
Oxazolidin-2-ones, in general, are known to have antibacterial properties . They are structurally related to a class of synthetic antibiotic agents .
Mode of Action
For instance, the synthesis of 2-oxazolidinone frameworks often involves carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is a common step, followed by carboxylative cyclization of N-propargylamines with CO2 .
Biochemical Pathways
The synthesis of 2-oxazolidinone frameworks often involves the cycloaddition of co2 to aziridine derivatives, followed by carboxylative cyclization of n-propargylamines with co2 . These reactions could potentially affect various biochemical pathways.
Result of Action
Oxazolidin-2-ones are known to have antibacterial properties . Therefore, it can be inferred that the compound might have similar effects.
Action Environment
The synthesis of 2-oxazolidinone frameworks often involves solvent-free conditions , suggesting that the compound might be stable in a variety of environments.
Safety and Hazards
Future Directions
As oxazolidin-2-ones have shown a wide spectrum of pharmacological properties, they are often used as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, the future directions for “®-4-(Iodomethyl)oxazolidin-2-one” could involve further exploration of its potential uses in the synthesis of new antibiotics.
Properties
IUPAC Name |
(4R)-4-(iodomethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGUMEIFDXIUBW-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741110 |
Source
|
Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144542-46-1 |
Source
|
Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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